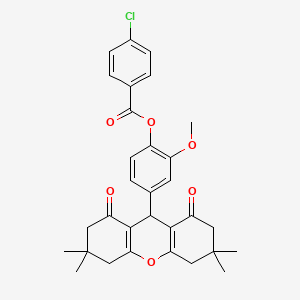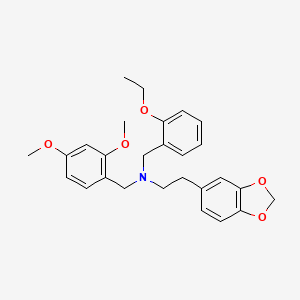![molecular formula C19H12BrN3O2S B11604359 (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 463364-68-3](/img/structure/B11604359.png)
(2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound that belongs to the thiazolo[3,2-b][1,2,4]triazine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-b][1,2,4]triazine core, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds . This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can then be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: The primary method for synthesizing thiazolo[3,2-b][1,2,4]triazoles involves the condensation of triazolethiones with α-halomethylcarbonyl compounds.
Oxidative Alkylation: This reaction involves the transformation of thioethers into thiazolo[3,2-b][1,2,4]triazoles using oxidative alkylation with acidic condensation.
C–H Functionalization: Functionalization of the thiazole moiety can be achieved through various C–H activation methods.
Common Reagents and Conditions
Bases: Sodium acetate, sodium carbonate
Acids: Sulfuric acid, acetic anhydride
Solvents: Acetone
Oxidizing Agents: Various oxidative alkylation agents
Major Products
The major products formed from these reactions are thiazolo[3,2-b][1,2,4]triazole derivatives, which can be further functionalized to introduce various substituents .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown potential in biological and medicinal applications due to its diverse biological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . Researchers are exploring its use as a lead compound for developing new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure and reactivity make it a valuable component in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with various molecular targets. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors involved in key biological pathways . For example, its anticancer activity may be due to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share the same core structure and exhibit similar biological activities.
Triazolo[1,5-a]pyrimidines: These compounds have a similar triazole ring but differ in their overall structure and reactivity.
Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also share structural similarities but have different biological activities and applications.
Uniqueness
The uniqueness of (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substitution pattern and the presence of the bromobenzylidene group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
463364-68-3 |
|---|---|
Molecular Formula |
C19H12BrN3O2S |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(4-bromophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H12BrN3O2S/c20-14-8-6-13(7-9-14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-4-2-1-3-5-12/h1-9,11H,10H2/b16-11- |
InChI Key |
BLWAZUNLYNBIIN-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}ethanol](/img/structure/B11604280.png)
![2-Phenyl-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604282.png)

![methyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11604299.png)
![4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11604302.png)
![7-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11604304.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11604312.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604320.png)
![4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11604326.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11604329.png)
![2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604332.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604337.png)
![Ethyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11604347.png)
